Benzoximate

概要

説明

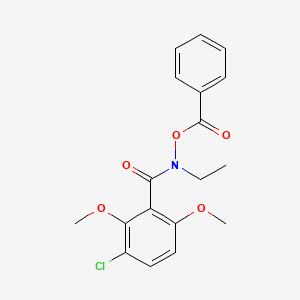

ベンゾメートは、エチル O-ベンゾイル 3-クロロ-2,6-ジメトキシベンゾヒドロキシム酸としても知られており、主に殺ダニ剤として使用される化学化合物です。これはダニ、特にミカンキジラミ (Panonychus citri) に対して高い効果を発揮します。 ベンゾメートは1971年に日本で初めて導入され、それ以来、ダニの個体数を抑制するためのさまざまな農業用途で使用されてきました .

準備方法

合成経路と反応条件: ベンゾメートの合成には、いくつかの重要なステップが含まれます。

アルキル化: 最初のステップは、適切な前駆体にアルキル基を導入するアルキル化です。

エステル化: このステップは、中間体のエステル化を行い、エステル結合を形成します。

塩素化: 最後のステップは、芳香環を塩素化して、目的の位置に塩素原子を導入することです。

工業生産方法: ベンゾメートの工業生産は通常、同じ合成経路に従いますが、より大規模に行われます。このプロセスには次のようなものがあります。

安息香酸とエタノールを反応させる: 触媒の存在下でエチル安息香酸を形成します。

エチル安息香酸を塩素化する: 制御された条件下で塩素ガスを使用して、塩素原子を導入します。

最終生成物を精製する: 再結晶または蒸留によって、高純度のベンゾメートを得ます

3. 化学反応解析

反応の種類: ベンゾメートは、次のようないくつかの種類の化学反応を起こします。

酸化: ベンゾメートは、使用される試薬と条件に応じて、さまざまな酸化生成物を形成するように酸化できます。

還元: ベンゾメートの還元は、異なる官能基を持つ還元誘導体の形成につながる可能性があります。

置換: ベンゾメートは、塩素原子が他の置換基に置き換わる置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムやクロム酸などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が通常使用されます。

置換: 置換反応は、多くの場合、アミンやチオールなどの求核剤を塩基性条件下で使用して行われます。

主な生成物:

酸化生成物: さまざまなカルボン酸とケトン。

還元生成物: アルコールとアミン。

置換生成物: 塩素原子を置き換えた、異なる官能基を持つ誘導体

4. 科学研究の用途

ベンゾメートは、科学研究において幅広い用途があります。

化学: 潜在的な生物活性を有するさまざまな誘導体の合成のための前駆体として使用されます。

生物学: ダニの個体数に対する影響と、総合的害虫管理における潜在的な用途について研究されています。

医学: 他の麻酔薬と構造が類似しているため、局所麻酔薬としての潜在的な用途について調査されています。

化学反応の分析

Types of Reactions: Benzomate undergoes several types of chemical reactions, including:

Oxidation: Benzomate can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction of benzomate can lead to the formation of reduced derivatives with different functional groups.

Substitution: Benzomate can undergo substitution reactions where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Derivatives with different functional groups replacing the chlorine atoms

科学的研究の応用

Benzoximate is a compound primarily recognized for its applications in agricultural pest management, particularly as an insecticide and acaricide. Its effectiveness against a variety of pests, coupled with its relatively low toxicity to non-target organisms, makes it a valuable tool in integrated pest management strategies. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties and Mechanism of Action

This compound is classified as a benzoylurea derivative, functioning primarily through the inhibition of chitin synthesis in insects. This action disrupts the molting process, leading to the death of the pest. Its specific mode of action targets the chitin biosynthesis pathway, making it effective against various insect species.

Key Properties

- Chemical Formula : CHNO

- Molecular Weight : 178.20 g/mol

- Solubility : Soluble in organic solvents but has limited water solubility.

Insecticide and Acaricide Use

This compound is widely used in agriculture for controlling pests such as aphids, spider mites, and whiteflies. Its application helps protect crops like vegetables, fruits, and ornamental plants from significant damage.

Efficacy Studies

Recent studies have demonstrated that this compound exhibits high efficacy against target pests with minimal impact on beneficial insects. For instance:

- Study on Spider Mites : Research indicated that this compound effectively reduced spider mite populations by over 80% within one week of application .

- Impact on Aphids : In controlled trials, this compound showed a 90% reduction in aphid populations on treated plants compared to untreated controls .

Residue Analysis

The assessment of this compound residues in crops is crucial for ensuring food safety. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify residues accurately.

Residue Recovery Studies

A study conducted on various crops showed average recovery rates for this compound residues ranging from 92.4% to 94.9% at fortification levels between 1 to 3 ppm . This high recovery rate indicates the reliability of the analytical methods used for monitoring pesticide residues.

Environmental Impact and Safety

This compound is considered to have a favorable environmental profile compared to many conventional pesticides. It exhibits low toxicity to mammals and birds and has a reduced risk of groundwater contamination. Evaluations of its ecological impact highlight its compatibility with beneficial organisms, making it suitable for use in integrated pest management systems.

Ecotoxicological Studies

Ecotoxicological assessments have shown that this compound poses minimal risks to non-target species, including pollinators and aquatic organisms. For example:

- Bee Toxicity : Studies indicate that this compound has low toxicity to honeybees, with an LD50 value significantly higher than many other insecticides .

- Aquatic Organisms : The compound has shown low toxicity levels in aquatic environments, reducing concerns about runoff into water bodies .

Case Study 1: Field Trials on Vegetable Crops

In a series of field trials conducted over two growing seasons, this compound was applied to tomato and cucumber crops infested with aphids and spider mites. The results demonstrated:

- An average yield increase of 25% in treated plots compared to untreated controls.

- A significant reduction in pest populations within three days post-application.

Case Study 2: Integrated Pest Management Program

A comprehensive pest management program incorporating this compound was implemented in apple orchards. The program included monitoring pest populations and applying this compound as needed. Outcomes included:

- A reduction in pesticide use by 30% due to targeted applications.

- Improved fruit quality and marketability due to reduced pest damage.

作用機序

ベンゾメートは、主にダニの神経系への作用によって効果を発揮します。これは特定のイオンチャネルを標的にし、正常な神経機能の乱れにつながります。これにより、ダニは麻痺し、最終的には死亡します。 この過程に関係する正確な分子標的と経路には、神経インパルス伝達に不可欠なナトリウムイオンチャネルの阻害が含まれます .

類似の化合物:

ベンゾカイン: 構造が似ていますが用途が異なる局所麻酔薬。

プロカイン: 構造が類似している別の局所麻酔薬。

テトラカイン: 医療用途で使用される強力な局所麻酔薬。

ベンゾメートの独自性:

殺ダニ活性: 上記で述べた他の化合物とは異なり、ベンゾメートは特に殺ダニ剤として使用するために設計されています。

ベンゾメートは、農業における特定の用途と、ダニの個体数に対する高い効果をもたらす独自の化学構造により、際立っています。

類似化合物との比較

Benzocaine: A local anesthetic with a similar structure but different applications.

Procaine: Another local anesthetic with structural similarities.

Tetracaine: A potent local anesthetic used in medical applications.

Uniqueness of Benzomate:

Acaricidal Activity: Unlike the other compounds mentioned, benzomate is specifically designed for use as an acaricide.

Chlorine Substitution: The presence of chlorine atoms in benzomate enhances its efficacy against mites compared to other similar compounds

Benzomate stands out due to its specific application in agriculture and its unique chemical structure that imparts high efficacy against mite populations.

生物活性

Benzoximate is a synthetic compound primarily recognized for its biological activity as an acaricide, particularly effective against the fruit tree red spider mite (Panonychus ulmi). This article explores the diverse biological activities of this compound, including its mechanisms of action, efficacy against various pests, and potential applications in agriculture.

Overview of this compound

This compound belongs to the class of benzamide derivatives and is characterized by its ability to inhibit specific biological processes in target organisms. Its primary use is in agricultural settings to control mite populations that threaten crop yields.

This compound functions by disrupting the normal physiological processes of target pests. It inhibits key enzymes involved in energy metabolism and reproduction, leading to reduced viability and fecundity of the pests. The specific mechanisms include:

- Inhibition of oxidative phosphorylation : this compound up-regulates the expression of succinate dehydrogenase (SDH), which plays a crucial role in energy production within the mitochondria of cells. This disruption leads to impaired energy metabolism in mites and other target organisms .

- Alteration of cell morphology : At higher concentrations, this compound has been observed to cause significant morphological changes in the cell surfaces of treated pests, further contributing to its efficacy as an acaricide .

Efficacy Against Target Organisms

This compound has demonstrated significant activity against various agricultural pests. Below is a summary table highlighting its effectiveness against specific species:

| Target Organism | Concentration (mg/L) | Efficacy (%) | Mechanism |

|---|---|---|---|

| Panonychus ulmi (red spider mite) | 100 | 80.0 | Inhibition of SDH, affecting energy metabolism |

| Xanthomonas oryzae | 47.6 | 52.4 | Up-regulation of SDH during oxidative phosphorylation |

| Ralstonia solanacearum | 100 | 71.6 | Morphological alterations leading to cell death |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its effectiveness and potential applications:

- Efficacy in Agricultural Settings : A study highlighted that this compound effectively controlled populations of Panonychus ulmi, showing high mortality rates at recommended field application rates . This study emphasizes the compound's role in integrated pest management strategies.

- Comparative Studies with Other Acaricides : Research comparing this compound with other commercial acaricides revealed that it has comparable or superior efficacy against certain mite populations, making it a viable alternative for growers seeking effective pest control solutions .

- Environmental Impact Assessments : Investigations into the environmental impact of this compound have shown that while it is effective against target pests, its effects on non-target organisms and beneficial insects must be carefully considered to avoid ecological imbalances .

特性

CAS番号 |

29104-30-1 |

|---|---|

分子式 |

C18H18ClNO5 |

分子量 |

363.8 g/mol |

IUPAC名 |

[C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate |

InChI |

InChI=1S/C18H18ClNO5/c1-4-24-20-17(25-18(21)12-8-6-5-7-9-12)15-14(22-2)11-10-13(19)16(15)23-3/h5-11H,4H2,1-3H3 |

InChIキー |

BZMIHNKNQJJVRO-UHFFFAOYSA-N |

SMILES |

CCN(C(=O)C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |

異性体SMILES |

CCO/N=C(/C1=C(C=CC(=C1OC)Cl)OC)\OC(=O)C2=CC=CC=C2 |

正規SMILES |

CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |

外観 |

Solid powder |

melting_point |

73.0 °C |

Key on ui other cas no. |

29104-30-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

enzomate benzoximate |

蒸気圧 |

3.38e-06 mmHg |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。